3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Overview
Description
3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C19H20BrFN2OS and its molecular weight is 423.34. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Applications
Novel imidazo[2,1-b][1,3]thiazine derivatives, including compounds structurally similar to the one , have been studied for their potential anti-inflammatory effects. Research conducted in 2022 examined these derivatives' synthetic approaches and evaluated their in vivo anti-inflammatory activity using the carrageenan test in white rats. The study found that certain compounds with satisfactory drug-like and pharmacological properties could be promising for further research and optimization in this area (Biointerface Research in Applied Chemistry, 2022).
Antimicrobial Activity
The imidazo[2,1-b][1,3]thiazole framework has also been explored for its antimicrobial properties. A 2020 study synthesized novel derivatives designed for in vitro antimicrobial activity against various pathogens like Staphylococcus aureus and Candida albicans. Among the synthesized compounds, several showed promising antimicrobial activity (European journal of medicinal chemistry, 2020).
Anticancer Research
The potential anticancer properties of imidazo[2,1-b]thiazole derivatives have been investigated. For example, a 2019 study designed and synthesized a new series of these compounds, which showed cytotoxic activity against colon cancer and melanoma cell lines. In particular, some compounds were found to be more effective than the control drug sorafenib, highlighting their potential as anticancer agents (Bioorganic & medicinal chemistry, 2019).
Analgesic Properties
Research dating back to 1999 on imidazo[2,1-b]thiazolium bromides, closely related to the compound , indicated the presence of analgesic and anti-inflammatory activities in these compounds. The study synthesized various derivatives and evaluated their effectiveness, highlighting the therapeutic potential of these compounds in pain management and anti-inflammatory treatments (Pharmaceutical Chemistry Journal, 1999).
Mechanism of Action
Target of Action
Similar compounds have been found to have potent antileishmanial and antimalarial activities . Therefore, it’s possible that this compound may also target the same or similar biological entities.
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This suggests that the compound may affect similar biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline the compound’s impact on bioavailability. Similar compounds have been found to have potent biological activities , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
A similar compound was found to have the highest antipromastigote activity , suggesting that this compound may have similar effects.
Action Environment
Similar compounds have been found to show very fast responses and high sensitivity and selectivity to sensing o-nitrophenol , suggesting that the compound may also be influenced by environmental factors.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN2OS.BrH/c1-14-3-9-17(10-4-14)21-13-19(23,15-5-7-16(20)8-6-15)22-11-2-12-24-18(21)22;/h3-10,23H,2,11-13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBGHMXNTZHWRD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)F)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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